molecular formula C16H18BrN5O2 B2704786 3-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one CAS No. 2415463-90-8

3-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2704786
CAS No.: 2415463-90-8
M. Wt: 392.257
InChI Key: RVXDYZLMNBDUSO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and an azetidine ring . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyrazole derivative with other organic molecules . For example, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its formula. It contains a pyrazole ring attached to an azetidine ring via a methylene bridge. The pyrazole ring is further substituted with a bromine atom . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly impact its solubility in various solvents .

Future Directions

The compound could potentially be explored for its biological activities given the known activities of many pyrazole derivatives . Further studies could also explore its synthesis and the potential for structural modifications to enhance its properties.

Properties

IUPAC Name

3-[2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O2/c17-13-4-19-22(8-13)7-11-5-20(6-11)16(24)9-21-10-18-14(3-15(21)23)12-1-2-12/h3-4,8,10-12H,1-2,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXDYZLMNBDUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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